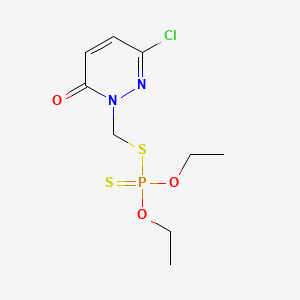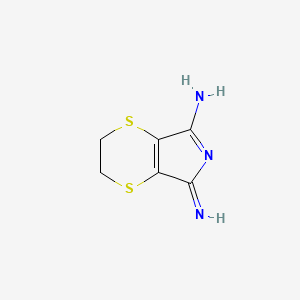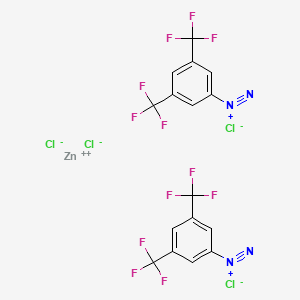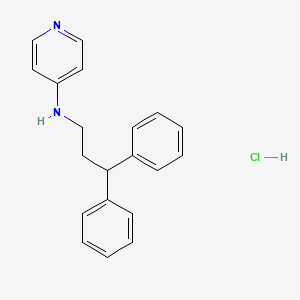
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- is a complex organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen atoms. This particular compound is notable for its inclusion of a 1,2,4-triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- typically involves multi-step reactions. One common method includes the nitration of acridine derivatives followed by the introduction of the ethoxy group. The 1,2,4-triazole ring is then attached through a thiol linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications. For example, reduction of the nitro group can yield amino derivatives that may have different biological activities.
Scientific Research Applications
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This can inhibit the activity of enzymes like alpha-amylase and alpha-glucosidase, making it a potential therapeutic agent for managing diabetes . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives and triazole-containing molecules such as:
- Acridine-9-carboxamide linked triazole
- Quinazolinone-triazole
- Xanthone-triazole
- Thiazolo-triazole
Uniqueness
What sets Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- apart is its unique combination of functional groups that confer specific biological activities. The presence of both the acridine and triazole moieties allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
103674-91-5 |
|---|---|
Molecular Formula |
C23H17N5O3S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-ethoxy-6-nitro-9-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acridine |
InChI |
InChI=1S/C23H17N5O3S/c1-2-31-16-9-11-19-18(13-16)21(17-10-8-15(28(29)30)12-20(17)24-19)32-23-25-22(26-27-23)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,25,26,27) |
InChI Key |
GBSSQXZHYDHRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NNC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






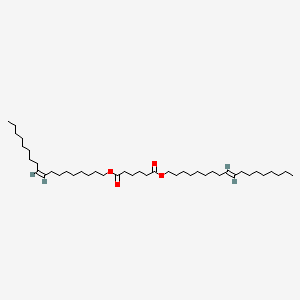
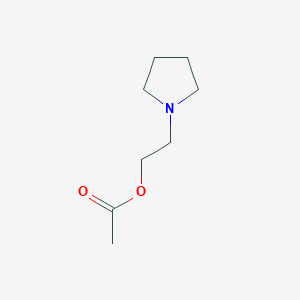
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)
